molecular formula C4H9Cl2N3 B1437859 1-Methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1063734-49-5

1-Methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No. B1437859
CAS RN: 1063734-49-5
M. Wt: 170.04 g/mol
InChI Key: HEFHQCFTJGKPMD-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C4H7N3. Its molecular weight is 97.12 g/mol . It is also known by its IUPAC name, 1-methyl-1H-pyrazol-4-amine dihydrochloride .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazol-4-amine dihydrochloride can be represented by the SMILES string Cn1cc(N)cn1 . This represents a pyrazole ring with a methyl group at the 1-position and an amine group at the 4-position.


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazol-4-amine dihydrochloride is a light-yellow or light-red to brown powder or crystals . It has a molecular weight of 170.04 . The compound should be stored in a refrigerator .

Scientific Research Applications

1-Methyl-1H-pyrazol-4-amine dihydrochloride: , also known as 1-Methyl-1H-pyrazol-4-ylamine dihydrochloride, is a chemical compound with potential applications in various fields of scientific research. Below are some of the unique applications based on the information available:

Cancer Research

This compound is used as a reagent in the synthesis of MK-2461 analogs, which are inhibitors of c-Met kinase. These inhibitors have potential applications in the treatment of cancer by targeting specific pathways involved in tumor growth and metastasis .

Neurological Disorders

It serves as a precursor for the preparation of aminothiazoles, which act as γ-secretase modulators. These modulators can be used in research related to Alzheimer’s disease and other neurological disorders where γ-secretase plays a role .

Myeloproliferative Disorders

The compound is involved in synthesizing amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors. JAK2 inhibitors are being researched for therapy in myeloproliferative disorders, a group of diseases that cause blood cells to grow abnormally .

Anti-Fibrotic Therapy

It is also used in creating pyridine derivatives that inhibit TGF-β1 and active A signaling. These signaling pathways are significant in fibrosis, and their inhibition could be beneficial in treating fibrotic diseases .

Thermo Fisher Scientific

Safety And Hazards

This compound is classified as an eye irritant and skin irritant . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

1-methylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.2ClH/c1-7-3-4(5)2-6-7;;/h2-3H,5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFHQCFTJGKPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661321
Record name 1-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazol-4-amine dihydrochloride

CAS RN

1063734-49-5
Record name 1-Methyl-1H-pyrazol-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazol-4-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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